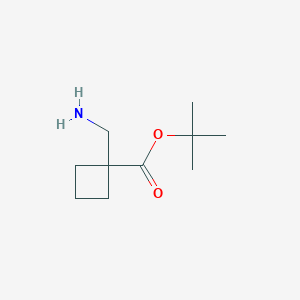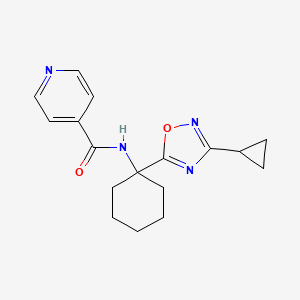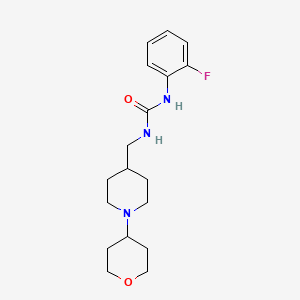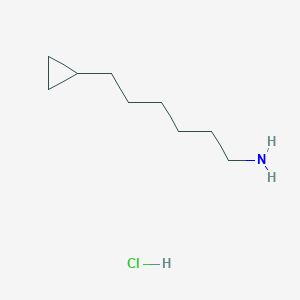
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Descripción general
Descripción
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a chemical compound with the CAS Number: 1366068-12-3 . It has a molecular weight of 185.27 .
Molecular Structure Analysis
The InChI code for Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is 1S/C10H19NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-7,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a liquid at room temperature . It should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids has revealed their potential for drug discovery. These compounds, derived from both terrestrial and marine species, exhibit a range of biological activities, including antimicrobial, antibacterial, and antitumor effects. Their diverse structures and activities make them significant leads for pharmaceutical development, highlighting the relevance of cyclobutane and its derivatives in synthesizing biologically active molecules (Sergeiko et al., 2008).
Environmental Impact and Degradation
The environmental behavior of methyl tert-butyl ether (MTBE), a related tert-butyl compound, has been extensively studied. MTBE demonstrates low biodegradability under anaerobic conditions and poses challenges in water pollution due to its solubility and persistence. This research underscores the importance of understanding the environmental fate of tert-butyl derivatives, including their transport, sorption, and biodegradation characteristics (Squillace et al., 1997).
Applications in Synthesis
Tert-butyl derivatives are utilized in various synthetic applications, including the production of N-heterocycles. Chiral sulfinamides, such as tert-butanesulfinamide, serve as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This highlights the utility of tert-butyl groups in facilitating complex organic syntheses, suggesting that "Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate" could also find application in similar synthetic pathways (Philip et al., 2020).
Safety and Hazards
This compound is considered hazardous. It has a GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate” are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Propiedades
IUPAC Name |
tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJQZVQFDKFWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2442194.png)
![(1R,5S)-N-(3-phenylpropyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2442195.png)


![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2442201.png)
![6-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2442202.png)

![N-cyclohexyl-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2442204.png)
![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione](/img/structure/B2442206.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2442208.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide](/img/structure/B2442210.png)
![6-chloro-5-methyl-N-[3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl]pyridine-3-sulfonamide](/img/structure/B2442212.png)

